N-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-26-15-10-6-5-9-14(15)17(25)21-18-22-23-19(28-18)27-12-16(24)20-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMPUIGDSOCFEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide typically involves multiple steps. One common route includes the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form the thiadiazole derivative. The final step involves the reaction of this intermediate with benzyl isocyanate to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of the target compound, highlighting differences in substituents, molecular properties, and reported bioactivities:
Key Structural and Functional Differences
Substituent Diversity: The target compound’s benzylcarbamoylmethyl sulfanyl group at position 5 distinguishes it from analogs with simpler alkyl sulfanyl (e.g., ethyl in ) or halogenated benzyl groups (e.g., 4-bromobenzyl in ).
Biological Activity Trends: Thiadiazoles with methoxybenzamide groups (e.g., ) show pesticidal activity, suggesting the target compound’s 2-methoxybenzamide substituent may confer similar properties.
Physical Properties: Solubility: The sulfamoyl derivative in (4-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) has a solubility of 8.98 × 10⁻⁴ M, while halogenated analogs (e.g., ) may exhibit lower solubility due to increased hydrophobicity. Crystal Structure: The butterfly conformation observed in a related thiadiazole () suggests that planar aromatic substituents (e.g., methoxybenzamide) could influence packing efficiency and stability .
Biological Activity
N-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, receptor interactions, and other pharmacological effects.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the benzamide moiety enhances its interaction with various biological targets. The specific structural components include:
- Thiadiazole ring : Contributes to the compound's reactivity and biological activity.
- Benzamide moiety : Enhances binding affinity to biological targets.
- Methoxy group : May influence solubility and bioavailability.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit promising anticancer properties. For instance, a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives showed significant anti-proliferation effects against breast cancer cell lines (MCF-7 and SK-BR-3) and lung cancer cells (A549 and H1975) . The hit compound YH-9 displayed stable binding to EGFR and HER-2, indicating its potential as a dual-target inhibitor.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| YH-9 | SK-BR-3 | 0.95 | EGFR/HER-2 inhibition |
| 5d | HeLa | 0.37 | Induces apoptosis |
| 5g | HeLa | 0.73 | Induces apoptosis |
| 5k | HeLa | 0.95 | Induces apoptosis |
Receptor Interactions
The thiadiazole derivatives have been investigated for their interactions with adenosine receptors. For example, compounds similar to those derived from N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide have shown potent antagonistic activity at the adenosine A(1) receptor with K(i) values as low as 7 nM . This suggests that the thiadiazole framework can be effectively utilized for developing selective receptor antagonists.
The mechanisms underlying the biological activity of these compounds are multifaceted:
- Inhibition of Kinase Activity : Compounds targeting EGFR and HER-2 showed selective inhibition of kinase activity, crucial for cancer cell proliferation .
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptotic cell death in cancer cells, particularly in HeLa cells .
- Cell Cycle Arrest : Flow cytometry analyses revealed that some compounds block the cell cycle at the sub-G1 phase, indicating their potential as chemotherapeutic agents .
Study on Anticancer Efficacy
A study conducted on a series of benzamide derivatives highlighted their cytotoxic effects against various cancer cell lines. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced anticancer activity compared to standard treatments like sorafenib .
In Vivo Studies
In vivo studies involving animal models are crucial for understanding the pharmacokinetics and therapeutic potential of these compounds. Preliminary results indicate that some derivatives show favorable pharmacological profiles with minimal toxicity .
Q & A
Q. Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance reactivity. highlights microwave-assisted synthesis in THF, reducing reaction time from hours to minutes .
- Catalysis : Employ coupling agents like EDCI/HOBt for amide bond formation, minimizing side reactions.
- Temperature Control : Gradual heating (e.g., 60–80°C) prevents decomposition of heat-sensitive intermediates. For example, reports room-temperature stirring for acyl chloride coupling to thiazole amines to avoid racemization .
- Work-Up : Neutralization with 10% NaHCO₃ post-reaction removes acidic byproducts, improving purity .
Basic: What spectroscopic techniques confirm the molecular structure of this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the methoxy group (~3.8 ppm in ¹H NMR), benzyl protons (7.2–7.4 ppm), and thiadiazole ring carbons (~150–160 ppm in ¹³C NMR) .
- IR Spectroscopy : Identify key stretches: N-H (3300 cm⁻¹), C=O (amide I band ~1650 cm⁻¹), and C-S (600–700 cm⁻¹) .
- Mass Spectrometry : ESI-MS or EI-MS to confirm the molecular ion ([M+H]⁺) and fragmentation patterns matching the sulfanyl and benzamide groups .
Advanced: How can crystallographic data resolve ambiguities in structural elucidation?
Q. Methodological Answer :
- X-Ray Diffraction : Single-crystal analysis (e.g., using SHELX programs) determines bond lengths/angles and confirms regiochemistry. For example, used SHELXL to identify hydrogen bonds (N–H⋯N) stabilizing the thiadiazole-amide conformation .
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., C–H⋯O/F) that influence packing and stability. In , C–H⋯F bonds were critical for crystal lattice stabilization .
- Twinning/Disorder Handling : Refinement protocols (e.g., TWIN/BASF in SHELXL) address overlapping electron densities in complex substituents .
Basic: What in vitro assays evaluate the biological activity of this compound?
Q. Methodological Answer :
- Antimicrobial Screening : Disk diffusion or MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Preclinical studies in showed oxadiazole derivatives inhibiting PFOR enzymes in anaerobic pathogens, suggesting a mechanistic parallel .
- Anti-Inflammatory Testing : COX-2 inhibition assays or carrageenan-induced paw edema models in rodents .
Advanced: How can computational modeling predict reactivity or bioactivity?
Q. Methodological Answer :
- DFT Calculations : Optimize geometry (e.g., Gaussian 09) to compute frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. used DFT to correlate electron density with antibacterial activity .
- Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with target proteins (e.g., PFOR enzyme active sites). Align results with crystallographic data to validate binding poses .
- MD Simulations : GROMACS simulations assess stability of ligand-protein complexes over 100 ns trajectories, identifying key residues for mutagenesis studies .
Advanced: How to address contradictions in reported bioactivity data across studies?
Q. Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. notes divergent MIC values due to broth microdilution vs. agar dilution methods .
- Structural Analogues : Compare substituent effects. For example, replacing the methoxy group with chlorine () alters lipophilicity and bioavailability, impacting activity .
- Meta-Analysis : Use QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity trends across datasets .
Basic: What safety precautions are critical during synthesis?
Q. Methodological Answer :
- Ventilation : Use fume hoods when handling acyl chlorides or cyanogen bromide (toxic vapors) .
- PPE : Nitrile gloves and goggles to prevent skin/eye contact with irritants like NaH or THF .
- Emergency Protocols : Neutralize acid spills with NaHCO₃ and rinse exposures with copious water () .
Advanced: How to analyze regioselectivity in thiadiazole ring substitution?
Q. Methodological Answer :
- Kinetic vs. Thermodynamic Control : Vary reaction temperature. For example, low temps favor kinetically controlled 5-substitution, while high temps drive 2-substitution (observe via LC-MS) .
- Directing Groups : Electron-withdrawing groups (e.g., -NO₂) on the benzamide moiety orient electrophilic attacks to specific ring positions .
- Isotopic Labeling : Use ¹⁵N NMR to track nitrogen migration during cyclization, confirming substitution patterns .
Advanced: What strategies validate hydrogen bonding networks in crystallography?
Q. Methodological Answer :
- Hirshfeld Surface Analysis : CrystalExplorer maps intermolecular contacts (e.g., O–H⋯N vs. C–H⋯π) .
- Temperature-Dependent Studies : Collect data at 100 K and 298 K to assess thermal motion effects on H-bond lengths .
- Theoretical Validation : Compare DFT-calculated H-bond energies (e.g., AIM analysis) with crystallographic distances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
